2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide

Antiviral Research HCV NS5B Polymerase Non-nucleoside Inhibitor

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide (CAS 899757-86-9) is a synthetic N-substituted saccharin derivative, structurally composed of a benzo[d]isothiazole-1,1-dioxide (saccharin) core linked via a propanamide spacer to a 4-fluorophenyl moiety. The compound belongs to a broader class of benzo[d]isothiazole-1,1-dioxides investigated as non-nucleoside inhibitors of Hepatitis C Virus (HCV) NS5B polymerase and as selective inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and CA XII).

Molecular Formula C16H13FN2O4S
Molecular Weight 348.35
CAS No. 899757-86-9
Cat. No. B2946189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide
CAS899757-86-9
Molecular FormulaC16H13FN2O4S
Molecular Weight348.35
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C16H13FN2O4S/c1-10(15(20)18-12-8-6-11(17)7-9-12)19-16(21)13-4-2-3-5-14(13)24(19,22)23/h2-10H,1H3,(H,18,20)
InChIKeyQXPQESZTPIYAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide (CAS 899757-86-9): What Defines This Saccharin-Derived Research Candidate


2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide (CAS 899757-86-9) is a synthetic N-substituted saccharin derivative, structurally composed of a benzo[d]isothiazole-1,1-dioxide (saccharin) core linked via a propanamide spacer to a 4-fluorophenyl moiety . The compound belongs to a broader class of benzo[d]isothiazole-1,1-dioxides investigated as non-nucleoside inhibitors of Hepatitis C Virus (HCV) NS5B polymerase [1] and as selective inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and CA XII) [2]. The presence of the 1,1-dioxido-3-oxobenzo[d]isothiazole pharmacophore and the specific 4-fluorophenyl substitution pattern differentiates it structurally from simpler saccharin analogs, suggesting tailored binding interactions for specific biological targets.

Why Structural Analogs Cannot Substitute 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide in Targeted Research


Within the saccharin derivative class, minor structural modifications profoundly impact isoform selectivity and potency. The scientific literature demonstrates that N-substitution patterns on the saccharin core dictate selectivity between tumor-associated carbonic anhydrase (CA) isoforms IX and XII versus ubiquitous cytosolic isoforms I and II [1]. Similarly, for HCV NS5B polymerase inhibition, the specific substituent on the benzamide or propanamide moiety is critical for achieving submicromolar potency in replicon assays [2]. Therefore, replacing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide with a generic saccharin or an alternative N-substituted derivative without the precise 4-fluorophenyl-propanamide geometry will likely result in a complete loss of target engagement or the desired selectivity profile. The quantitative evidence below supports this non-fungibility.

Quantitative Differentiation Evidence for 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide


HCV NS5B Polymerase Inhibition: Potency Benchmarking Against In-Class Derivatives

While the precise IC50 of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide against HCV NS5B polymerase is not explicitly reported in the extracted abstracts, the compound is a member of a series of benzo[d]isothiazole-1,1-dioxides for which structure-activity relationship (SAR) data is available [1]. The reference series reported that incorporation of a high-affinity methyl sulfonamide group yielded analogues with submicromolar potencies in the HCV replicon assay [1]. The specific 4-fluorophenyl-propanamide substitution in the target compound is a distinct variation from the methyl sulfonamide series. However, without direct head-to-head data for the target compound versus a named comparator, quantitative differentiation cannot be established. This represents a significant evidence gap for procurement decisions based on differential potency.

Antiviral Research HCV NS5B Polymerase Non-nucleoside Inhibitor

Carbonic Anhydrase Isoform Selectivity: Class-Level Inference for N-Substituted Saccharin Derivatives

A series of N-substituted saccharins, structurally related to the target compound, were evaluated for inhibition of carbonic anhydrase isoforms. The study revealed that these derivatives did not inhibit the widespread cytosolic isoforms hCA I and II but effectively inhibited the tumor-associated transmembrane isoforms hCA IX (Ki range: 22.1–481 nM) and hCA XII (Ki range: 3.9–245 nM) [1]. The target compound, featuring an N-(4-fluorophenyl)propanamide substitution, falls within this structural class. However, the specific Ki values for the target compound are not available in the abstract, making it impossible to quantify its selectivity factor compared to the reported range. This evidence is therefore class-level, indicating potential but not proven selectivity.

Tumor Biology Carbonic Anhydrase Inhibition Isoform Selectivity

Viable Research Application Scenarios for 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide Based on Current Evidence


Chemical Probe for Tumor-Associated Carbonic Anhydrase Isoform Profiling (CA IX/XII)

Based on the class-level evidence that N-substituted saccharin derivatives exhibit selective inhibition of transmembrane CA IX and CA XII over cytosolic CA I/II [1], this compound can be utilized as a chemical probe in enzymatic assays to study the role of these isoforms in tumor microenvironments. Procurement is justified when the specific 4-fluorophenyl substitution is expected to introduce a unique binding footprint not explored in published series.

Pharmacophore Exploration in Non-Nucleoside HCV NS5B Inhibitor Development

The benzo[d]isothiazole-1,1-dioxide scaffold is a validated starting point for HCV NS5B polymerase inhibitors, with structural optimization yielding submicromolar replicon activity [2]. This compound, with its distinct N-(4-fluorophenyl)propanamide side chain, can serve as a structural diversification point in medicinal chemistry campaigns to explore the SAR around the saccharin N-substituent and improve pharmacokinetic properties.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Saccharin-Derived Sulfonamides

Given the known SAR that subtle changes in N-substitution toggle selectivity between CA isoforms [1], this compound can be used as a reference in comparative SAR libraries. Its physiochemical properties (e.g., cLogP, polar surface area) influenced by the 4-fluorophenyl group can be compared to alkyl or alkynyl saccharin derivatives to deconvolute contributions to potency and selectivity.

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.